2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide
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Overview
Description
2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-aminobenzophenone and methylamine.
Cyclization: The initial step involves the cyclization of 5-chloro-2-aminobenzophenone with methylamine to form 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one.
Formation of Acetamide: The benzodiazepine derivative is then reacted with acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a calming effect on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Alprazolam: 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine.
Uniqueness
2-(7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ylidene)acetamide is unique due to its specific acetamide group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity, duration of action, and overall therapeutic profile .
Properties
CAS No. |
71125-18-3 |
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Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(2E)-2-(7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-ylidene)acetamide |
InChI |
InChI=1S/C18H16ClN3O/c1-22-14(10-17(20)23)11-21-18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)22/h2-10H,11H2,1H3,(H2,20,23)/b14-10+ |
InChI Key |
OBVBSLBPEHFWDI-GXDHUFHOSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)N)/CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=O)N)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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